molecular formula C34H66O4S B096562 Dimyristyl thiodipropionate CAS No. 16545-54-3

Dimyristyl thiodipropionate

Cat. No.: B096562
CAS No.: 16545-54-3
M. Wt: 571 g/mol
InChI Key: LVEOKSIILWWVEO-UHFFFAOYSA-N
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Description

Dimyristyl thiodipropionate is a diester derivative of thiodipropionic acid. It is primarily used as an antioxidant in cosmetic and food products. This compound helps to prevent or slow the deterioration of these products by inhibiting oxidation reactions that occur through contact with oxygen in the air .

Mechanism of Action

Target of Action

Dimyristyl thiodipropionate primarily targets oxidation reactions in various substances . It is used as an antioxidant in the cosmetics and personal care industry .

Mode of Action

As an antioxidant, this compound works by impeding oxidation reactions . Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. By preventing these reactions, this compound helps to preserve the integrity and functionality of the substances in which it is incorporated .

Biochemical Pathways

Its role as an antioxidant suggests that it likely interacts with pathways involving oxidative stress and free radical production .

Pharmacokinetics

In terms of pharmacokinetics, it has been found that when ingested, this compound is excreted in the urine as thiodipropionic acid (TDPA) . This suggests that the compound undergoes metabolic transformation in the body.

Result of Action

The primary result of this compound’s action is the preservation of the color and texture of the substances in which it is incorporated . By impeding oxidation reactions, it helps to prevent degradation and extend the shelf life of these substances .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it helps protect substances from degradation due to exposure to air, light, and heat . Therefore, the efficacy and stability of this compound can be affected by the specific environmental conditions in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimyristyl thiodipropionate is synthesized by esterification of thiodipropionic acid with myristyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps that may include distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimyristyl thiodipropionate primarily undergoes oxidation reactions due to its antioxidant properties. It can also participate in ester hydrolysis under acidic or basic conditions, leading to the formation of thiodipropionic acid and myristyl alcohol .

Common Reagents and Conditions:

    Oxidation: Typically occurs in the presence of oxygen or other oxidizing agents.

    Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

Comparison with Similar Compounds

  • Dilauryl thiodipropionate
  • Dicetyl thiodipropionate
  • Distearyl thiodipropionate
  • Ditridecyl thiodipropionate

Comparison: Dimyristyl thiodipropionate and its similar compounds are all dialkyl esters of thiodipropionic acid. They share similar antioxidant properties and are used in cosmetic and food products. the specific alkyl chain length (e.g., myristyl, lauryl, cetyl, stearyl, tridecyl) can influence their solubility, melting point, and overall effectiveness in different applications .

Properties

IUPAC Name

tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEOKSIILWWVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066079
Record name Ditetradecyl 3,3'-thiobispropionate
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Molecular Weight

571.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16545-54-3
Record name Dimyristyl thiodipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16545-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimyristyl thiodipropionate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester
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Record name Ditetradecyl 3,3'-thiobispropionate
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Record name Ditetradecyl 3,3'-thiobispropionate
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Record name DIMYRISTYL THIODIPROPIONATE
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Synthesis routes and methods

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).
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[Compound]
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tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
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hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
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pentaerythritol tetrakis-(β-lauryl-thiopropionate)
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[Compound]
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bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
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[Compound]
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1,1-biphenyl-4,4'-zyl
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[Compound]
Name
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
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[Compound]
Name
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
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[Compound]
Name
mono-di-nonylphenyl-phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Dimyristyl thiodipropionate based on the provided research?

A1: The provided research highlights this compound's use as a stabilizing agent in materials, particularly polyolefins. One study describes its incorporation into a heat-stable polyolefin composition alongside other antioxidants []. This suggests its role is to prevent degradation of the material, likely through antioxidant mechanisms.

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